(2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride
Description
(2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride is a thiazole derivative characterized by a chloro substituent at position 2, a methyl group at position 5, and a methanamine moiety at position 4 of the thiazole ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical or chemical applications. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C5H8Cl2N2S |
|---|---|
Molecular Weight |
199.10 g/mol |
IUPAC Name |
(2-chloro-5-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H7ClN2S.ClH/c1-3-4(2-7)8-5(6)9-3;/h2,7H2,1H3;1H |
InChI Key |
WTBTXUIRAZGFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as ethyl acetate and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazoles .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications due to the biological activity associated with thiazole derivatives. Thiazole rings are known for their broad spectrum of pharmacological activities, including:
- Anti-inflammatory : Research indicates that thiazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. For instance, compounds derived from 5-methylthiazole have demonstrated superior anti-inflammatory activity compared to established drugs like indomethacin and naproxen .
- Antimicrobial : Several studies have shown that thiazole-based compounds exhibit significant antibacterial and antifungal properties. For example, new derivatives of 5-methylthiazole have been synthesized and evaluated for their efficacy against resistant strains of bacteria, such as MRSA and Pseudomonas aeruginosa, showing promising results .
- Anticancer : The compound has been explored in the context of cancer therapy. Research highlights its role in inducing apoptosis in cancer cells via p53 signaling pathways, suggesting its potential as an anticancer agent .
Table 1: Pharmacological Activities of Thiazole Derivatives
| Activity Type | Example Compounds | Reference |
|---|---|---|
| Anti-inflammatory | 5-Methylthiazole derivatives | |
| Antimicrobial | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidinones | |
| Anticancer | Compounds inducing apoptosis |
Materials Science
In materials science, (2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride serves as a building block for synthesizing advanced materials. Its unique chemical structure allows it to be utilized in:
- Organic Semiconductors : The compound can be incorporated into organic electronic devices due to its electronic properties.
- Liquid Crystals : Its structural characteristics make it suitable for applications in liquid crystal displays (LCDs), where precise molecular arrangements are crucial.
Chemical Synthesis
The compound acts as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse thiazole derivatives.
- Coupling Reactions : It can engage in cross-coupling reactions to form more complex organic molecules.
Table 2: Chemical Reactions Involving (2-Chloro-5-methylthiazol-4-yl)methanamine Hydrochloride
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Chlorine replaced by nucleophiles |
| Cross-Coupling | Formation of biaryl compounds |
Case Study 1: Anti-inflammatory Activity
A study evaluated a series of thiazole derivatives for their anti-inflammatory effects on carrageenan-induced edema in mice. The results indicated that certain compounds exhibited a marked reduction in inflammation compared to controls, implicating the thiazole scaffold as a promising lead for new anti-inflammatory drugs .
Case Study 2: Antimicrobial Efficacy
In another investigation, a group of synthesized thiazolidinones based on the thiazole structure was tested against various bacterial strains. The findings revealed that several compounds displayed higher antibacterial activity than traditional antibiotics like ampicillin, particularly against resistant strains .
Mechanism of Action
The mechanism of action of (2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Chlorophenyl substituents (e.g., 4-ClPh in ) increase molecular weight and hydrophobicity compared to methyl or hydrogen substituents. This may enhance membrane permeability but reduce solubility.
- Salt Forms: Dihydrochloride salts (e.g., ) exhibit higher solubility in polar solvents compared to monohydrochlorides.
- Positional Isomerism: Substituent placement (e.g., chloro at position 2 vs.
Biological Activity
(2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structural characteristics enable it to interact with various biological targets, leading to significant therapeutic potentials, including antimicrobial, anticancer, and antiviral properties.
Chemical Structure and Properties
The molecular formula of (2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride is C5H7ClN2S, with a molecular weight of 162.64 g/mol. The presence of the chloro and methyl groups on the thiazole ring enhances its biological activity by influencing its interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C5H7ClN2S |
| Molecular Weight | 162.64 g/mol |
| IUPAC Name | (2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. For instance, studies have indicated that thiazole derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. By inhibiting CDK9-mediated RNA polymerase II transcription, (2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride can reduce the expression of anti-apoptotic proteins like Mcl-1, thereby triggering apoptosis in cancer cell lines .
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that (2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride possesses moderate to good antibacterial activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .
Anticancer Activity
The anticancer potential of (2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride has been explored through various studies. It has been shown to induce apoptosis in human cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For example, the compound has demonstrated potent effects against chronic lymphocytic leukemia cells, showing a therapeutic window significantly higher than that of normal cells .
Case Studies
- Study on CDK Inhibition : A study highlighted that thiazole derivatives including (2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride were effective in inhibiting CDK9, leading to reduced levels of Mcl-1 and subsequent apoptosis in cancer cells .
- Antimicrobial Screening : In another investigation, a series of thiazole derivatives were synthesized and screened for their antimicrobial activity. The results indicated that compounds similar to (2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm substitution patterns on the thiazole ring (e.g., distinguishing 2-chloro vs. 4-chloro isomers). For example, a related thiazole derivative showed distinct aromatic proton shifts at δ 7.8–8.2 ppm .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., theoretical ~261.17 g/mol for CHClNS·HCl) and isotopic patterns for chlorine .
- Melting Point Analysis : Compare with analogs (e.g., mp268°C for [2-(4-chlorophenyl)thiazol-4-yl]methanamine HCl) to assess purity .
How do substituent positions on the thiazole ring influence reactivity in cross-coupling reactions?
Advanced Research Insight :
The 2-chloro group acts as a potential leaving site for Suzuki-Miyaura couplings, while the 5-methyl group may sterically hinder electrophilic substitution. For example:
- Palladium Catalysis : Replace the 2-chloro substituent with aryl/heteroaryl groups using Pd(PPh) and boronic acids .
- Electronic Effects : Methyl groups at position 5 increase electron density on the thiazole ring, potentially altering reaction rates in nucleophilic substitutions.
What contradictions exist in reported physicochemical data for thiazole-based hydrochlorides?
Q. Data Analysis :
- Melting Points : Variations (e.g., mp268°C for [2-(4-chlorophenyl)thiazole] analog vs. mp203–204°C for a monohydrate derivative ) may arise from polymorphism or hydration states.
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, but hygroscopicity can complicate storage (e.g., requiring desiccants at −20°C) .
How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?
Q. Experimental Design :
- Analog Synthesis : Modify substituents (e.g., replace 5-methyl with trifluoromethyl or halogens) to assess bioactivity changes.
- Biological Assays : Test analogs for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR. A related thiazole derivative showed enhanced activity when paired with hydrophobic substituents .
What strategies mitigate stability issues during long-term storage of the hydrochloride salt?
Q. Best Practices :
- Packaging : Use amber glass vials under inert gas (N) to prevent hydrolysis .
- Temperature : Store at −20°C with desiccants (silica gel) to minimize moisture uptake.
- Purity Monitoring : Conduct periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to detect degradation .
How does the hydrochloride counterion impact crystallization and formulation?
Q. Advanced Insight :
- Crystal Engineering : Hydrochloride salts often form stable monoclinic crystals, as seen in analogs with similar molecular weights (~260–280 g/mol) .
- Formulation Challenges : High chloride content may affect ionic strength in buffer solutions; use phosphate or citrate buffers (pH 4–6) to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
